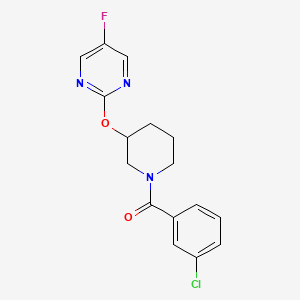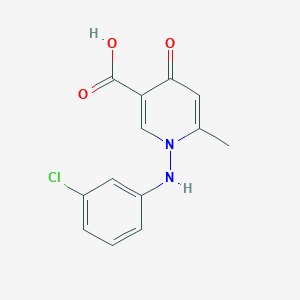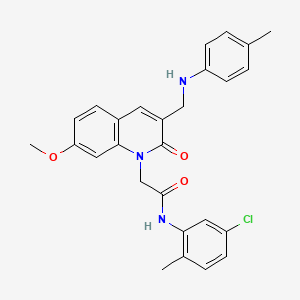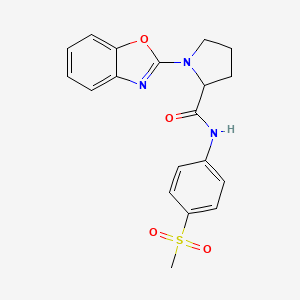
(3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone, also known as Compound A, is a synthetic compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
Mechanism of Action
(3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A is believed to exert its effects through the inhibition of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A disrupts the function of its client proteins, leading to cell death in cancer cells and reduced inflammation and neurodegeneration in disease models.
Biochemical and Physiological Effects:
In addition to its effects on cancer, inflammation, and neurodegeneration, (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A has also been shown to have other biochemical and physiological effects. These include the inhibition of angiogenesis, the process by which new blood vessels are formed, and the modulation of the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A in lab experiments is its specificity for Hsp90, which allows for the study of the role of this protein in various diseases. However, one limitation is that (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
For research on (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A include the development of more potent and selective inhibitors of Hsp90, the investigation of its effects on other diseases, and the exploration of its potential as a therapeutic agent in clinical trials. Additionally, the use of (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A in combination with other drugs may enhance its therapeutic potential and reduce the likelihood of drug resistance.
Synthesis Methods
(3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-amino-5-fluoropyrimidine, followed by the reaction of the resulting intermediate with piperidine-1-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
(3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. In vitro studies have shown that (3-Chlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone A inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neurodegeneration in a mouse model of Alzheimer's disease.
properties
IUPAC Name |
(3-chlorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-12-4-1-3-11(7-12)15(22)21-6-2-5-14(10-21)23-16-19-8-13(18)9-20-16/h1,3-4,7-9,14H,2,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTALHWMYAVTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Ethoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2908050.png)
![ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2908051.png)

![2-((4-bromobenzyl)thio)-3-(thiophen-2-ylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2908053.png)
![4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2908054.png)
![3-(2-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2908058.png)
![Methyl 3-[{2-[(4-methoxyphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2908059.png)
![Methyl 5-[(3,5-dimethyl-1h-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2908060.png)

![2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2908066.png)
![3-(4-Fluorobenzyl)-8-(propylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2908069.png)

